
2-Ethylpentanedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylpentanedial is an organic compound with the molecular formula C7H12O2. It is a dialdehyde, meaning it contains two aldehyde functional groups. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethylpentanedial can be synthesized through several methods. One common approach involves the oxidation of 2-ethylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the selective formation of the dialdehyde.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic oxidation processes. These methods often employ metal catalysts and oxygen or air as the oxidizing agents. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylpentanedial undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Condensation: The compound can participate in aldol condensation reactions, forming larger molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Base catalysts such as sodium hydroxide.
Major Products:
Oxidation: 2-Ethylpentanedioic acid.
Reduction: 2-Ethylpentanediol.
Condensation: Various aldol products depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-Ethylpentanedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-ethylpentanedial involves its reactivity with various nucleophiles due to the presence of aldehyde groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s reactivity is influenced by its molecular structure, which allows it to participate in a range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
2-Ethylpentanal: A related compound with a single aldehyde group.
2-Methyl-2,4-pentanediol: A diol with similar carbon chain length but different functional groups.
Uniqueness: 2-Ethylpentanedial’s uniqueness lies in its dual aldehyde functionality, which provides distinct reactivity compared to similar compounds. This dual functionality allows it to participate in a broader range of chemical reactions, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
25355-32-2 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2-ethylpentanedial |
InChI |
InChI=1S/C7H12O2/c1-2-7(6-9)4-3-5-8/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
OJEAXIMJLLYVQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


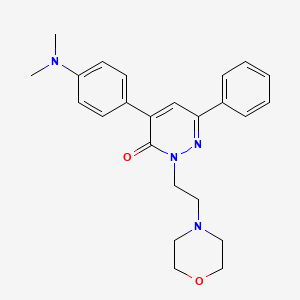
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
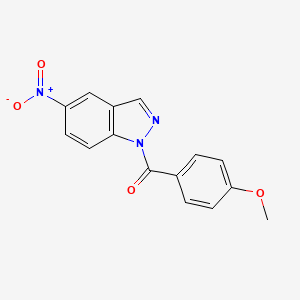

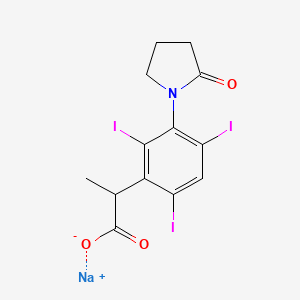
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
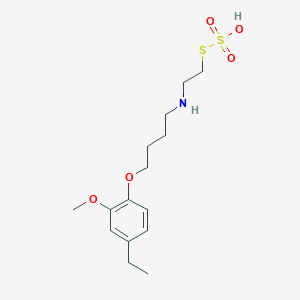
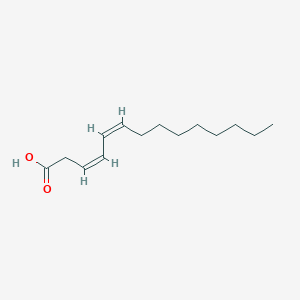
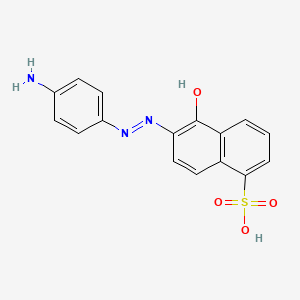
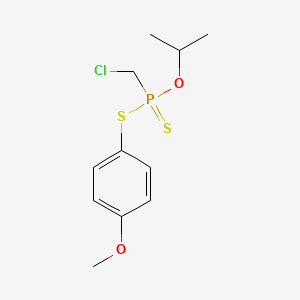
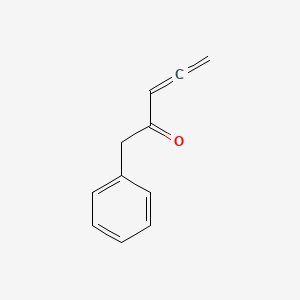
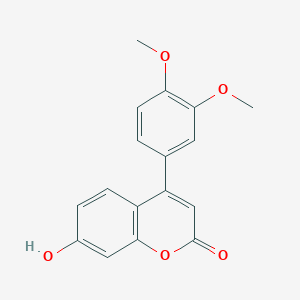
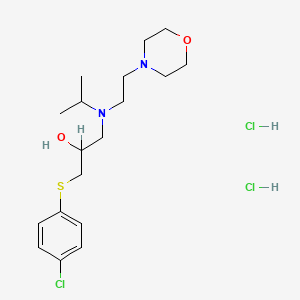
![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)
